

In-Depth Technical Guide: Synthesis and Properties of Methyl 2-Aminoheptanoate

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Compound of Interest

Compound Name: Methyl 2-aminoheptanoate

Cat. No.: B15270710

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Abstract

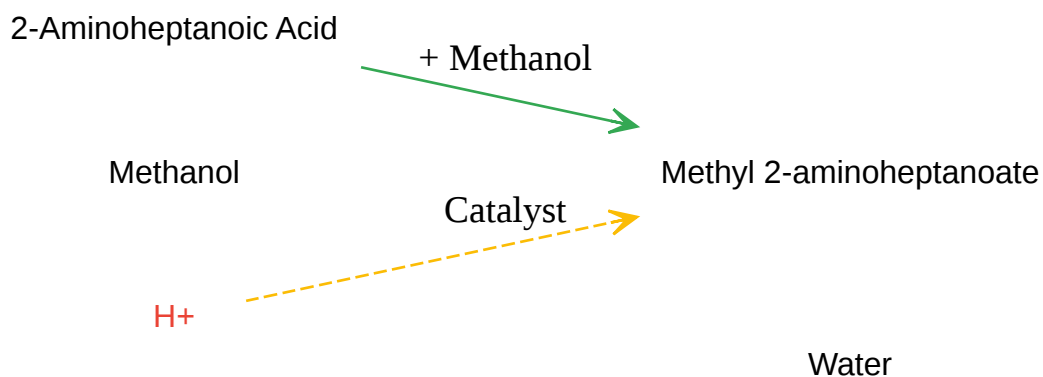
Methyl 2-aminoheptanoate, a derivative of the non-proteinogenic amino acid 2-aminoheptanoic acid, holds potential as a valuable building block in synthetic organic chemistry and drug development. Its structural features, combining a reactive amino group and a methyl ester, make it a versatile intermediate for the synthesis of more complex molecules, including peptides and other pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of **Methyl 2-aminoheptanoate**, supported by detailed experimental protocols and spectral data analysis.

Synthesis of Methyl 2-Aminoheptanoate

The most common and efficient method for the synthesis of **Methyl 2-aminoheptanoate** is the Fischer esterification of 2-aminoheptanoic acid. This reaction involves the treatment of the amino acid with methanol in the presence of a strong acid catalyst.

General Reaction Scheme

The overall reaction can be depicted as follows:



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Caption: Fischer Esterification of 2-Aminoheptanoic Acid.

Experimental Protocol: Fischer Esterification using Thionyl Chloride

This protocol is adapted from general procedures for the esterification of amino acids.

Materials:

- 2-Aminoheptanoic acid
- Methanol (anhydrous)
- Thionyl chloride (SOCl₂)
- Diethyl ether (anhydrous)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer

- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-aminoheptanoic acid in anhydrous methanol.
- **Addition of Catalyst:** Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride (typically 2 equivalents) is generally used to drive the reaction to completion. The addition should be performed in a well-ventilated fume hood due to the release of HCl and SO₂ gases.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.
- **Drying and Evaporation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude **Methyl 2-aminoheptanoate**.
- **Purification:** The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Physicochemical Properties

Quantitative data for **Methyl 2-aminoheptanoate** is not readily available in public databases. The following table presents predicted and extrapolated data based on the properties of similar α -amino acid methyl esters.

Property	Value (Predicted/Estimated)
Molecular Formula	C ₈ H ₁₇ NO ₂
Molecular Weight	159.23 g/mol
Appearance	Colorless to pale yellow oil
Boiling Point	~190-200 °C at 760 mmHg
Density	~0.95 g/cm ³
Solubility	Soluble in organic solvents
pKa (amine)	~7.5 - 8.5

Spectral Data

Detailed experimental spectral data for **Methyl 2-aminoheptanoate** is not widely published. The following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **Methyl 2-aminoheptanoate** is expected to show the following signals:

- -OCH₃ (ester methyl): A singlet around 3.7 ppm.
- -CH(NH₂)- (α-proton): A triplet or multiplet around 3.5 ppm.
- -CH₂- (adjacent to the α-carbon): A multiplet around 1.6-1.8 ppm.
- -(CH₂)₃- (alkyl chain): A series of multiplets between 1.2 and 1.4 ppm.
- -CH₃ (terminal methyl): A triplet around 0.9 ppm.
- -NH₂ (amino protons): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

^{13}C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following resonances:

- C=O (ester carbonyl): Around 175 ppm.
- -CH(NH₂)- (α -carbon): Around 55 ppm.
- -OCH₃ (ester methyl): Around 52 ppm.
- Alkyl chain carbons: A series of peaks between 20 and 40 ppm.
- -CH₃ (terminal methyl): Around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2-aminoheptanoate** would be characterized by the following absorption bands:

- N-H stretch (amine): A broad band in the region of 3300-3400 cm⁻¹.
- C-H stretch (alkyl): Multiple peaks between 2850 and 3000 cm⁻¹.
- C=O stretch (ester): A strong, sharp peak around 1735-1750 cm⁻¹.
- N-H bend (amine): A band around 1600 cm⁻¹.
- C-O stretch (ester): A strong band in the region of 1100-1300 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 159. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 128) and the characteristic fragmentation of α -amino esters, leading to the formation of an iminium ion.

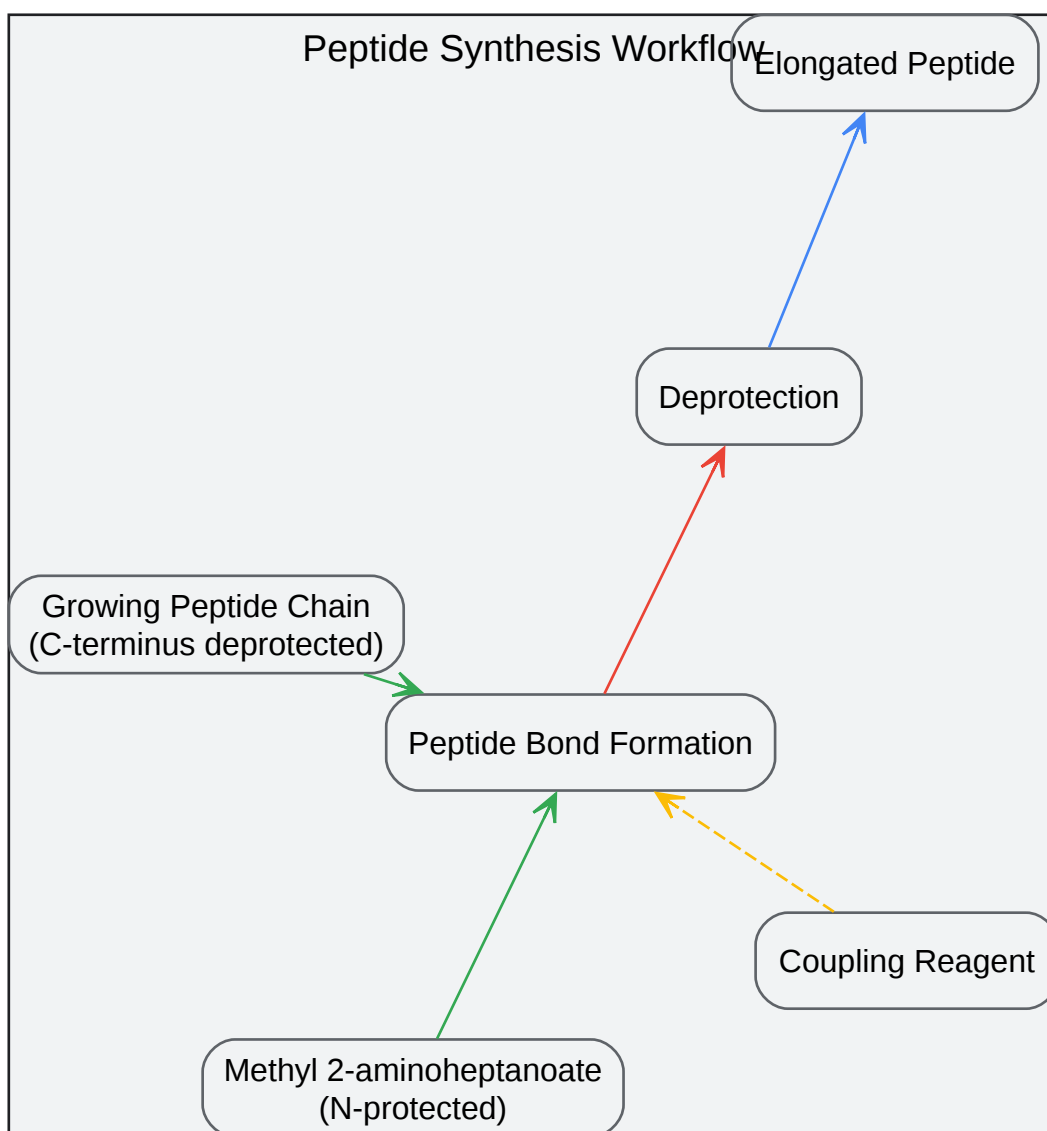
Applications in Drug Development and Research

While specific biological activities of **Methyl 2-aminoheptanoate** are not extensively documented, its structural features suggest several potential applications in drug discovery and

development.

Peptide Synthesis

Amino acid esters are fundamental building blocks in peptide synthesis.[1] The methyl ester group serves as a protecting group for the carboxylic acid functionality, allowing for the selective formation of peptide bonds at the N-terminus. **Methyl 2-aminoheptanoate** can be incorporated into peptide chains to introduce a non-polar, lipophilic side chain, which can influence the peptide's conformation, membrane permeability, and biological activity.



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Caption: Role of Amino Acid Esters in Peptide Synthesis.

Synthesis of Novel Heterocycles

The amino and ester functionalities of **Methyl 2-aminoheptanoate** can be utilized in various cyclization reactions to synthesize novel heterocyclic compounds. These scaffolds are often present in biologically active molecules and are of significant interest in medicinal chemistry.

Development of Enzyme Inhibitors and Receptor Ligands

The heptyl side chain can be a key feature for binding to the hydrophobic pockets of enzymes or receptors. By modifying the amino and ester groups, a library of derivatives can be synthesized and screened for potential inhibitory or binding activity against various biological targets.

Conclusion

Methyl 2-aminoheptanoate is a readily accessible and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. While detailed characterization data is currently limited in the public domain, its synthesis via Fischer esterification is straightforward. The availability of this building block opens avenues for the development of novel peptides, heterocyclic compounds, and other molecules with potential therapeutic applications. Further research into its specific biological properties is warranted to fully explore its utility in drug development.

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References

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